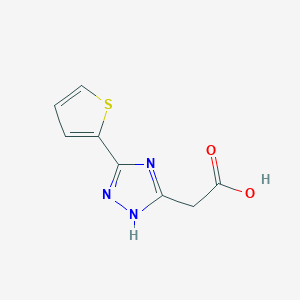![molecular formula C13H19NO B1468524 1-[(4-乙基苯基)甲基]吡咯烷-3-醇 CAS No. 1339379-42-8](/img/structure/B1468524.png)
1-[(4-乙基苯基)甲基]吡咯烷-3-醇
描述
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C13H19NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
科学研究应用
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
作用机制
Target of Action
Compounds with a pyrrolidine ring, which is present in this molecule, are known to interact with a variety of biological targets .
Mode of Action
Without specific information on “1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol”, it’s difficult to describe its mode of action. Generally, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The presence of a pyrrolidine ring can influence these properties .
生化分析
Biochemical Properties
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially leading to diverse biological activities. For instance, it may act as a ligand for certain receptors or as an inhibitor for specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By binding to specific receptors or enzymes, it can alter the signaling cascades within the cell, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding the compound’s overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for evaluating its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Threshold effects are also observed, where a certain concentration is required to elicit a biological response .
Metabolic Pathways
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular functions. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic applications .
Subcellular Localization
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell. This localization is important for understanding how the compound exerts its effects at the subcellular level .
准备方法
The synthesis of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 4-ethylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反应分析
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
相似化合物的比较
1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: These compounds are known for their use in the synthesis of pharmaceuticals and have different biological activities due to variations in their functional groups.
Pyrrolizines: These derivatives exhibit unique pharmacological properties and are used in the development of anti-inflammatory and anticancer agents.
The uniqueness of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-[(4-ethylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-14-8-7-13(15)10-14/h3-6,13,15H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPKDRYTYGVMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


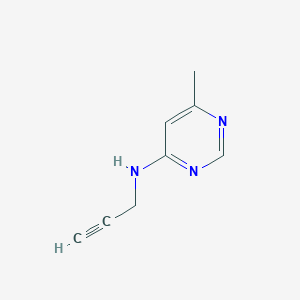

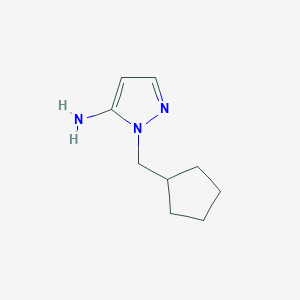

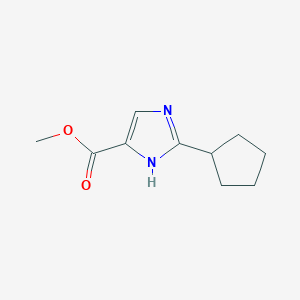

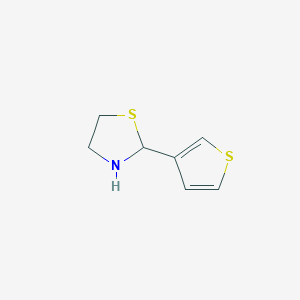

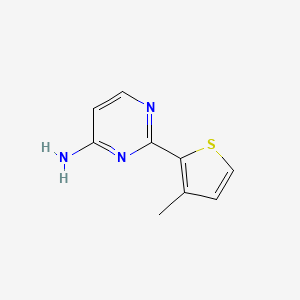
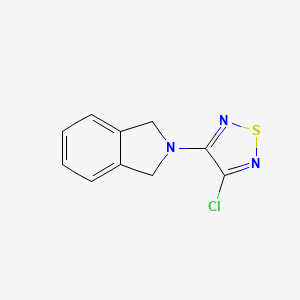
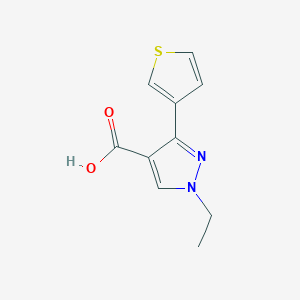
amine](/img/structure/B1468459.png)
![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)
